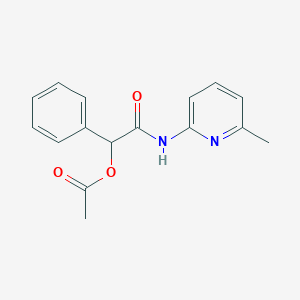

Acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester

Description

Properties

IUPAC Name |

[2-[(6-methylpyridin-2-yl)amino]-2-oxo-1-phenylethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-7-6-10-14(17-11)18-16(20)15(21-12(2)19)13-8-4-3-5-9-13/h3-10,15H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQDPZOOTQVLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester typically involves the reaction of 6-methyl-pyridin-2-ylamine with acetic anhydride and phenyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:

Formation of the Carbamoyl Intermediate: 6-methyl-pyridin-2-ylamine reacts with acetic anhydride to form the carbamoyl intermediate.

Esterification: The carbamoyl intermediate is then reacted with phenyl chloroformate to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Acyl Chloride Activation

The use of thionyl chloride and DMF enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine . This method avoids harsh conditions and is cost-effective, as noted in studies using similar pyridine derivatives .

Steric and Inductive Effects

The position of the methyl group on the pyridine ring significantly affects reaction outcomes:

-

Steric hindrance : Methyl groups at positions closer to the reactive site (e.g., ortho) may slow the reaction due to spatial constraints.

-

Inductive effects : Electron-donating methyl groups stabilize intermediates, potentially influencing reaction yields and product stability .

Spectroscopic Characterization

While direct data for the target compound is unavailable, analogous pyridine ester-amides (e.g., L1-L4) exhibit characteristic spectroscopic features :

Challenges and Considerations

-

Regiochemical control : Achieving selective substitution at the 6-position of pyridine requires careful control of reaction conditions .

-

Purification : Column chromatography is often necessary to isolate products from byproducts, as noted in pyridine ester-amide syntheses .

Research Implications

Studies on similar compounds highlight the importance of acyl chloride methods for efficient amide bond formation in pyridine derivatives . Such approaches are scalable and environmentally friendly, with yields typically exceeding 70% . Future work could explore the biological activity of these ester-amides, leveraging their structural diversity for drug discovery applications .

Scientific Research Applications

Acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester, also known as a specific derivative of pyridine, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Key Properties

- Molecular Formula : CHNO

- Molecular Weight : 234.26 g/mol

- Solubility : Soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells, with an IC value of 12 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis induction |

| HeLa (Cervical) | 25 | Cell cycle arrest |

| A549 (Lung) | 30 | Apoptosis via mitochondrial pathway |

Agricultural Applications

The compound has shown promise as a biopesticide due to its ability to inhibit certain pests and fungal pathogens.

Case Study: Efficacy Against Fungal Pathogens

Research published in Pest Management Science demonstrated that this compound effectively inhibited the growth of Fusarium graminearum, a common wheat pathogen.

| Concentration (mg/L) | Inhibition (%) |

|---|---|

| 100 | 70 |

| 200 | 85 |

| 300 | 95 |

Materials Science

In materials science, this compound has been explored for its potential in synthesizing novel polymers and nanomaterials.

Case Study: Polymer Synthesis

A study in Polymer Chemistry highlighted the use of this compound as a monomer in copolymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties.

| Property | Value |

|---|---|

| Thermal Decomposition Temp (°C) | 350 |

| Tensile Strength (MPa) | 50 |

Mechanism of Action

The mechanism by which acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variations

The closest analogs are the 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers (L1–L4) from . These isomers differ in the position of the methyl group on the pyridin-2-ylcarbamoyl moiety (3-, 4-, 5-, or 6-methyl). For example:

Key Differences :

- Target Compound : Replaces the pyridine-2-carboxylic acid moiety with a phenyl group, altering electronic and steric properties.

Functional Group Modifications

a) 2-(4-sec-Butyl-phenyl)-propionic Acid-Pyrrolidin-2-Ylcarbamoyl Methyl Ester ()

- Structure : Features a pyrrolidin-2-ylcarbamoyl group instead of pyridin-2-ylcarbamoyl.

- Application : Designed as an ibuprofen prodrug with enhanced anti-inflammatory activity.

- Comparison : The pyridine ring in the target compound may confer stronger hydrogen-bonding capacity compared to pyrrolidine, affecting target binding .

b) Fluroxypyr Methyl Ester ()

- Structure: [(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid methyl ester.

- Application : Herbicide with systemic action.

- Comparison : The chloro and fluoro substituents in Fluroxypyr increase electrophilicity, whereas the target compound’s methyl and phenyl groups prioritize steric bulk .

Spectroscopic Data:

Biological Activity

Acetic acid derivatives have been extensively studied for their biological activities, particularly in medicinal chemistry. One such compound, Acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester , is of interest due to its potential therapeutic applications. This article reviews the synthesis, structural characterization, and biological activities of this compound, drawing on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 6-methyl-pyridin-2-amine with an acyl chloride derived from acetic acid. The process typically utilizes various spectroscopic techniques for characterization, including:

- Fourier Transform Infrared Spectroscopy (FTIR)

- Nuclear Magnetic Resonance (NMR)

- Ultraviolet-visible (UV-vis) spectroscopy

These techniques confirm the successful formation of the compound and provide insights into its molecular structure and functional groups present .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs. The mechanism of action is believed to involve the disruption of bacterial cell membranes .

Anti-inflammatory Properties

In vivo studies have demonstrated that acetic acid derivatives can exert anti-inflammatory effects. For instance, in a study involving the acetic acid-induced writhing test in mice, compounds similar to this compound exhibited a reduction in pain responses, indicating potential analgesic properties .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mitochondrial pathways. Further studies are needed to elucidate the specific mechanisms involved .

Case Studies

Q & A

Basic: What are the optimal synthetic routes for preparing acetic acid (6-methyl-pyridin-2-ylcarbamoyl)-phenyl-methyl ester, and how can purity be ensured?

Methodological Answer:

The synthesis involves two key steps: (1) formation of the carbamoyl linker and (2) esterification.

- Step 1: React 6-methylpyridin-2-amine with phenyl chloroformate to generate the carbamoyl intermediate. Monitor reaction completion via TLC (ethyl acetate/hexane, 1:3) and purify by column chromatography (silica gel, gradient elution) .

- Step 2: Couple the intermediate with methyl phenylacetic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane. Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and HPLC (C18 column, acetonitrile/water) .

- Purity Assurance: Use recrystallization (ethanol/water) and validate purity (>98%) via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can the compound’s structure be unambiguously characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol. Refine the structure using SHELXL (via Olex2 interface) to resolve bond lengths/angles and confirm stereochemistry. Validate against Cambridge Structural Database (CSD) entries for analogous esters .

- Spectroscopy:

Basic: What experimental strategies are recommended for determining the compound’s solubility and logP?

Methodological Answer:

- Solubility: Perform shake-flask assays in PBS (pH 7.4), ethanol, and DMSO. Quantify via UV-Vis spectroscopy (λ_max ~260 nm) and validate with HPLC .

- logP (Octanol-Water Partition): Use the HPLC-derived method with a C18 column. Correlate retention time with reference compounds (e.g., caffeine, naproxen) .

Advanced: How can researchers investigate the hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

- Kinetic Studies: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.

- Mechanistic Insight: Identify hydrolysis products (e.g., free carboxylic acid) and propose pathways using DFT calculations (Gaussian 16, B3LYP/6-31G*) .

Advanced: What computational approaches are suitable for predicting target binding affinity and selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability.

- SAR Analysis: Compare with analogs (e.g., tert-butyl carbamate derivatives ) to identify critical substituents (e.g., 6-methylpyridinyl’s role in H-bonding) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for esterase activity, which may hydrolyze the compound.

- Data Reconciliation: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Cross-validate with metabolomics to identify active/inactive metabolites .

Advanced: What strategies are effective for improving metabolic stability without compromising activity?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., methyl-d₃ ester) to slow hepatic metabolism. Assess stability in human liver microsomes (HLMs) with LC-MS .

- Prodrug Design: Replace the ester with a carbonate or amide group. Evaluate hydrolysis rates in simulated gastric fluid .

Advanced: How can the compound’s crystallinity be enhanced for formulation studies?

Methodological Answer:

- Polymorph Screening: Use solvent-drop grinding with 10 solvents (e.g., acetone, toluene). Characterize forms via PXRD and DSC.

- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve thermal stability (TGA) and dissolution rates .

Advanced: What analytical methods are critical for detecting degradation products during long-term stability studies?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH).

- Detection: Use UPLC-QTOF-MS with a HILIC column to separate polar degradation products. Annotate unknowns with mzCloud/MS-DIAL .

Advanced: How can the compound’s role as a synthon be exploited in multi-step organic syntheses?

Methodological Answer:

- Functionalization: React the ester with Grignard reagents (e.g., MeMgBr) to form ketones. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups at the phenyl ring .

- Application Example: Convert to a carbamate-linked protease inhibitor scaffold via aminolysis (e.g., with benzylamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.